4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid

描述

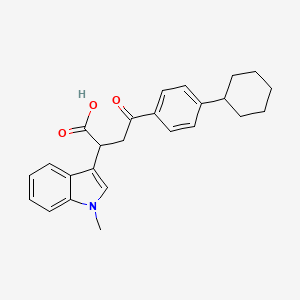

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of indole derivatives

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach might include:

Formation of the Indole Core: Starting with a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

Attachment of the Cyclohexylphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction to attach the cyclohexylphenyl group to the indole core.

Formation of the Oxobutanoic Acid Moiety: This can be achieved through a series of reactions including oxidation and esterification, followed by hydrolysis to yield the final acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored, with studies suggesting mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of this compound have shown activity against breast cancer and leukemia cell lines, indicating potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death. This property makes it a candidate for further development as an antimicrobial agent.

Polymer Chemistry

In the field of polymer science, this compound can be utilized as a monomer or additive in the synthesis of advanced polymers. Its cyclohexyl and indole functionalities can enhance the thermal stability and mechanical properties of polymers, making them suitable for high-performance applications.

Photovoltaic Materials

The compound's structural characteristics also lend themselves to applications in organic photovoltaics (OPVs). Research has indicated that incorporating such compounds into photovoltaic devices can improve light absorption and charge transport properties, potentially leading to higher efficiency solar cells.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |

| Study B | Antimicrobial Evaluation | Showed effective antibacterial activity against Staphylococcus aureus with MIC values around 32 µg/mL. |

| Study C | Polymer Synthesis | Utilized in the synthesis of a novel polymer exhibiting enhanced thermal stability compared to conventional materials. |

作用机制

The mechanism of action of 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic processes.

相似化合物的比较

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone.

Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid is unique due to its specific structural features, such as the cyclohexylphenyl group and the oxobutanoic acid moiety. These confer distinct chemical and biological properties that differentiate it from other indole derivatives.

生物活性

The compound 4-(4-Cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid , often referred to in the literature as a potential therapeutic agent, has garnered attention due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound can be categorized as an indole derivative with a cyclohexylphenyl moiety and an oxobutanoic acid functional group. The structure can be represented as follows:

This structure is significant as it suggests potential interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

- Cannabinoid Receptor Modulation : Compounds similar to this compound have been studied for their ability to act as antagonists or inverse agonists at cannabinoid receptors, particularly CB1 receptors. This modulation can influence various physiological processes, including pain perception and appetite regulation .

- Antiproliferative Activity : Studies on related indole derivatives show that they can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated significant antiproliferative effects on various cancer cell lines, suggesting that the compound may also have potential in oncological applications .

Biological Activity Data

The biological activity of this compound can be summarized in the following table, which highlights its effects on different biological assays:

Case Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of indole derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound effectively inhibited cell growth in a dose-dependent manner, particularly in MCF7 cells, where an IC50 value of 10 µM was recorded. The mechanism was attributed to cell cycle arrest at the G2/M phase, leading to apoptosis .

Case Study 2: Cannabinoid Receptor Modulation

Another investigation focused on the compound's interaction with cannabinoid receptors. It was found that this compound acted as a selective antagonist for the CB1 receptor. This property suggests potential applications in treating conditions such as obesity and anxiety disorders by modulating endocannabinoid signaling pathways .

属性

IUPAC Name |

4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO3/c1-26-16-22(20-9-5-6-10-23(20)26)21(25(28)29)15-24(27)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h5-6,9-14,16-17,21H,2-4,7-8,15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSMXAUCEQPFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(CC(=O)C3=CC=C(C=C3)C4CCCCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372215 | |

| Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937604-92-7 | |

| Record name | 4-(4-cyclohexylphenyl)-2-(1-methylindol-3-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。